An In-depth Technical Guide to Piperidine Aldehydes: Focus on 1-Piperidinecarboxaldehyde
An In-depth Technical Guide to Piperidine Aldehydes: Focus on 1-Piperidinecarboxaldehyde
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the chemical commonly associated with the ambiguous term "1-Piperidineacetaldehyde," which is more precisely identified as 1-Piperidinecarboxaldehyde . We will delve into its core chemical identity, synthesis, reactivity, applications, and safety protocols. Furthermore, this guide will briefly address a structurally related and pharmaceutically relevant compound, N-Boc-4-piperidineacetaldehyde, to provide a clearer context and prevent potential nomenclature confusion.
Introduction: Clarifying the Nomenclature
The query "1-Piperidineacetaldehyde" presents a point of ambiguity in chemical nomenclature. A systematic interpretation would suggest a piperidine ring with an acetaldehyde group (-CH₂CHO) attached to the nitrogen atom at position 1. However, in common chemical databases and literature, this specific structure is not as prevalent as 1-Piperidinecarboxaldehyde (also known as N-Formylpiperidine), where a formyl group (-CHO) is directly bonded to the nitrogen. Given the similarity in naming and the extensive documentation for the latter, this guide will focus primarily on 1-Piperidinecarboxaldehyde (CAS No. 2591-86-8) as the likely compound of interest.
The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals. Understanding the properties and reactivity of functionalized piperidines like 1-Piperidinecarboxaldehyde is therefore critical for the synthesis of novel therapeutic agents.
Part 1: Core Profile of 1-Piperidinecarboxaldehyde
1-Piperidinecarboxaldehyde is a cyclic amide and a derivative of piperidine. It belongs to the broader class of organic compounds known as piperidines, which contain a saturated six-membered ring with one nitrogen atom.[1]
Chemical Identity and CAS Number
A clear identification of a chemical substance is paramount for research and regulatory purposes. The key identifiers for 1-Piperidinecarboxaldehyde are summarized below.
| Identifier | Value |
| IUPAC Name | piperidine-1-carbaldehyde[1][2] |
| CAS Number | 2591-86-8[2][3][4] |
| Molecular Formula | C₆H₁₁NO[1][3][4] |
| Molecular Weight | 113.16 g/mol [3][4] |
| Synonyms | N-Formylpiperidine, 1-Formylpiperidine, Formylpiperidine[1][2][3] |
| InChI Key | FEWLNYSYJNLUOO-UHFFFAOYSA-N[1][3] |
| SMILES | O=CN1CCCCC1[1] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various chemical processes and its appropriate handling and storage conditions.
| Property | Value | Source |
| Water Solubility | 282 g/L (Predicted) | ALOGPS[1] |
| logP | 0.21 (Predicted) | ALOGPS[1] |
| Polar Surface Area | 20.31 Ų | ChemAxon[1] |
| Hydrogen Bond Acceptor Count | 1 | ChemAxon[1] |
| Hydrogen Bond Donor Count | 0 | ChemAxon[1] |
Part 2: Synthesis and Manufacturing
The synthesis of 1-Piperidinecarboxaldehyde is typically achieved through the N-formylation of piperidine. This is a standard transformation in organic chemistry, often utilizing a formyl group donor.
Common Synthetic Routes
The most direct method involves the reaction of piperidine with a formylating agent. Common agents include:
-
Formic Acid: Direct reaction with formic acid, often with a dehydrating agent or under azeotropic distillation to remove the water byproduct.
-
Ethyl Formate: Reaction of piperidine with ethyl formate, which is a straightforward and clean method.
-
Chloral: Reaction with chloral followed by treatment with a base.
The choice of reagent depends on factors such as scale, cost, and desired purity. For laboratory-scale synthesis, the use of ethyl formate is often preferred for its simplicity and the volatile nature of the ethanol byproduct.
Example Laboratory Protocol: Synthesis via Ethyl Formate
This protocol describes a representative procedure for the synthesis of 1-Piperidinecarboxaldehyde.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperidine (1.0 eq) and ethyl formate (1.5 eq).
-
The reaction can be run neat or in a suitable solvent like ethanol.
Step 2: Reaction Execution
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Work-up and Purification
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure 1-Piperidinecarboxaldehyde.
Causality Behind Choices: Using an excess of ethyl formate drives the reaction towards completion based on Le Châtelier's principle. Refluxing provides the necessary activation energy for the nucleophilic acyl substitution. Vacuum distillation is effective for purifying the liquid product from non-volatile impurities.
Visualization of Synthesis
Caption: Synthesis of 1-Piperidinecarboxaldehyde from Piperidine and Ethyl Formate.
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Piperidinecarboxaldehyde is dominated by the chemistry of the tertiary amide group.
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield piperidine and formic acid (or its salt). This process typically requires harsh conditions due to the stability of the amide bond.
-
Reduction: The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which converts 1-Piperidinecarboxaldehyde to N-methylpiperidine. This is a fundamental transformation for converting amides to amines.
-
Reactivity as a Formylating Agent: While not as reactive as other formylating agents, it can, under certain conditions, participate in reactions where a formyl group is transferred.
Part 4: Applications in Research and Drug Development
While a foundational chemical, literature specifically detailing extensive applications of 1-Piperidinecarboxaldehyde is limited.[1] However, its properties suggest several potential roles:
-
Specialty Solvent: Its amide structure gives it polar characteristics, suggesting potential use as a high-boiling point, polar aprotic solvent in specific organic reactions.
-
Synthetic Intermediate: It serves as a protected form of piperidine or as a precursor for the synthesis of more complex N-substituted piperidine derivatives.
-
Natural Occurrence: It has been detected in some herbs and spices, such as pepper, which may make it a potential biomarker for the consumption of these foods.[1]
Part 5: Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of 1-Piperidinecarboxaldehyde.
-
Spectroscopic Data: The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which are crucial for its identification.[3]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 113, along with characteristic fragmentation patterns.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the formyl proton and the protons on the piperidine ring.
-
¹³C NMR: A signal for the carbonyl carbon and signals for the carbons of the piperidine ring.
-
-
-
Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for assessing the purity of 1-Piperidinecarboxaldehyde and for monitoring reaction progress during its synthesis.
Part 6: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification and Precautionary Measures
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[6][7]
-
Fire Safety: Keep away from heat, sparks, and open flames as the substance may be combustible.[5][6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[8]
Recommended Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[8]
Part 7: Related Compound of Interest: N-Boc-4-piperidineacetaldehyde
To provide a comprehensive resource, it is important to distinguish 1-Piperidinecarboxaldehyde from another similarly named compound that is highly relevant in drug discovery.
Profile and CAS Number
N-Boc-4-piperidineacetaldehyde (CAS No. 142374-19-4) is a piperidine derivative where an acetaldehyde group is attached to carbon 4, and the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.[9]
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate[9] |
| CAS Number | 142374-19-4[9] |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Melting Point | 38-42 °C[9] |
Significance and Application
This compound is a valuable building block in medicinal chemistry. The aldehyde functional group allows for a wide range of chemical transformations, while the Boc protecting group provides stability and allows for selective deprotection at a later synthetic stage. It is a reactant for the synthesis of:
-
Pim-1 inhibitors , which are targets in cancer therapy.
-
Selective GPR119 agonists , which are being investigated for the treatment of type II diabetes.
-
It is also used in various enantioselective reactions, such as α-arylations and α-benzylations of aldehydes.
Visualization of Logical Relationships
Caption: Relationship between the ambiguous query and relevant chemical compounds.
Conclusion
This guide has provided a detailed technical overview of 1-Piperidinecarboxaldehyde (CAS No. 2591-86-8), the most probable subject of the query "1-Piperidineacetaldehyde." We have covered its chemical identity, synthesis, reactivity, and safety considerations. Furthermore, we have distinguished it from the pharmaceutically significant building block, N-Boc-4-piperidineacetaldehyde, to underscore the critical importance of precise nomenclature in scientific research and development. For professionals in the field, a thorough understanding of these foundational molecules is essential for innovation in drug discovery and organic synthesis.
References
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from
- FooDB. (2010). Showing Compound 1-Piperidinecarboxaldehyde (FDB008365).
- NIST. (n.d.). 1-Piperidinecarboxaldehyde. In NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Piperidinecarboxaldehyde.
-
CDH Fine Chemical. (n.d.). N-Formyl Piperidine AR (Piperidine -1-Carboxaldehyde) | 2591-86-8. Retrieved from
-
Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet. Retrieved from
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from
- Chemsavers. (n.d.). Safety Data Sheet.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
Sigma-Aldrich. (n.d.). N-Boc-4-piperidineacetaldehyde 97%. Retrieved from
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
Alfa Chemistry. (n.d.). CAS 142374-19-4 4-(2-Oxoethyl)piperidine-1-carboxylic acid,tert-butyl ester. Retrieved from
Sources
- 1. Showing Compound 1-Piperidinecarboxaldehyde (FDB008365) - FooDB [foodb.ca]
- 2. 1-Piperidinecarboxaldehyde | C6H11NO | CID 17429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Piperidinecarboxaldehyde [webbook.nist.gov]
- 4. CAS-2591-86-8, N-Formyl Piperidine AR (Piperidine -1-Carboxaldehyde) Manufacturers, Suppliers & Exporters in India | 531305 [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. isotope.com [isotope.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
